1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-6-4-5-7-19(17)16-23-12-10-22(11-13-23)15-18-8-9-20(24-2)21(14-18)25-3/h4-9,14H,10-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTAXTSZGDGXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Reaction Types
Common Reagents and Conditions
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Alkylation/Acylation : Alkyl halides, acyl chlorides, and bases (e.g., K₂CO₃, NaOH) in solvents like dichloromethane or THF .
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Electrophilic Substitution : Nitric acid, sulfuric acid (for nitration); halogens (e.g., Br₂) under acidic conditions .
Mechanism Insights
The piperazine ring’s nucleophilic nitrogens enable reactions with electrophiles, while the methoxy groups activate aromatic rings for substitution. Oxidative cleavage of methoxy groups can generate carbonyl derivatives, potentially altering biological activity .
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Comparison of Reaction Outcomes
| Reaction Type | Outcome Example | Advantages | Limitations |
|------------------------------|---------------------------------------------------------------------------------|---------------------------------|----------------------------------|
| Acylation | Piperazine N-acylated derivatives | Enhanced lipophilicity | Reduced water solubility |
| Nitration | Nitro-substituted aromatic rings | Targeted biological interactions | Potential instability |
| Reduction | Saturated aromatic rings (e.g., cyclohexane derivatives) | Reduced toxicity | Loss of conjugation |
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine exhibit significant antidepressant properties. A study published in the Journal of Medicinal Chemistry found that derivatives of piperazine can modulate serotonin and norepinephrine levels, leading to improved mood regulation .
Anticancer Properties
The compound has shown promise in cancer research. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G1 phase |
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects attributed to this compound. Animal models treated with the compound showed reduced oxidative stress markers and improved cognitive function following induced neurodegeneration . This positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antidepressant Efficacy
In a double-blind clinical trial involving 120 participants diagnosed with major depressive disorder, subjects administered a formulation containing the compound exhibited a significant reduction in depression scores compared to the placebo group over an eight-week period .
Case Study 2: Cancer Therapy
A preclinical study assessed the compound's efficacy in combination with standard chemotherapy agents on MCF-7 breast cancer cells. Results indicated a synergistic effect, enhancing the cytotoxicity of doxorubicin when co-administered with the piperazine derivative .
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Key Structural Features and Physical Properties
Key Observations :
- Electron-Donating vs. In contrast, nitro (11b) or sulfonyl groups (17) increase polarity and metabolic resistance .
Key Observations :
- Receptor Specificity : The target compound’s dimethoxyphenyl moiety aligns with SA4503’s sigma-1 receptor binding, whereas nitrobenzyl or methylenedioxy groups (MDPP) shift activity toward dopamine D2 or serotonin receptors .
- Therapeutic Potential: Anti-inflammatory piperazines (7) and sigma-1 agonists (SA4503) demonstrate the versatility of piperazine scaffolds, suggesting the target compound could be optimized for neuropsychiatric or inflammatory applications .
Conformational Analysis and Supramolecular Interactions
- Crystal Structures : Compounds with benzodioxolylmethyl substituents () adopt chair conformations with equatorial substituents, enhancing stability through C–H···O and π–π stacking . The target compound’s 2-methylphenyl group may disrupt such interactions compared to halobenzoyl analogues (II, III in ).
- Docking Studies : Piperazines with nitrobenzyl groups (3) show preferential docking into dopamine D2 orthosteric sites, while bulkier substituents (e.g., tert-butyl) may favor allosteric binding .
Biological Activity
The compound 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine , also known by its chemical identifier, exhibits a variety of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is a piperazine derivative characterized by the presence of two methoxy-substituted phenyl groups. The molecular formula is .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Piperazine derivatives are known to interact with serotonin receptors, which may contribute to their antidepressant and anxiolytic effects.
- Dopamine Receptor Activity : Similar compounds have shown affinity for dopamine receptors, suggesting potential applications in treating psychiatric disorders.
- Anticancer Properties : Preliminary studies indicate that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research has demonstrated that piperazine derivatives possess significant anticancer properties. For instance, compounds similar to 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine have been evaluated against human cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:
These results highlight its potential as a lead compound for developing new antimicrobial agents.
Neuropharmacological Effects
Piperazine derivatives have been studied for their neuropharmacological effects. The compound may exhibit anxiolytic and antidepressant-like activities through modulation of neurotransmitter systems:
- Anxiety Models : In animal studies, compounds similar to this piperazine have shown reduced anxiety-like behavior in the elevated plus maze test.
- Depression Models : Effects on the forced swim test indicate potential antidepressant activity.
Case Studies
Several case studies have explored the pharmacological profiles of related compounds:
- Case Study on Antidepressant Activity : A study involving a derivative showed significant improvement in depression scores in rodent models when administered at doses ranging from 10 to 30 mg/kg.
- Case Study on Cancer Treatment : A clinical trial evaluating a piperazine derivative indicated a partial response in patients with advanced breast cancer after a treatment regimen incorporating the compound.
Q & A
Q. Table 1. SAR of Piperazine Derivatives
Advanced: What analytical techniques optimize reaction yield in scale-up synthesis?
Answer:
- Process analytical technology (PAT) : Real-time monitoring via in situ IR or Raman spectroscopy tracks intermediates .
- Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization (EtOH/H₂O) isolates high-purity (>98%) product .
- Quality control : HPLC-DAD/ELSD ensures enantiopurity, while TGA-DSC analyzes thermal stability for storage .
Advanced: How are metabolic stability and toxicity profiles evaluated?
Answer:
- Microsomal assays : Human liver microsomes (HLM) assess phase I metabolism (t₁/₂, CLint values).
- Reactive metabolite screening : Trapping agents (e.g., glutathione) detect electrophilic intermediates via LC-MS/MS.
- In silico toxicity : Derek Nexus or ProTox-II predict hepatotoxicity or mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
